3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-
CAS No.: 110719-58-9
VCID: VC0009655
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.36 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-Quinolinecarboxaldehyde, 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo- is a complex organic compound featuring a quinoline framework. Its molecular formula is C₁₇H₂₀FN₃O₂, and it has a molecular weight of approximately 303.36 g/mol. The compound is characterized by a carboxaldehyde group at the 3-position, an ethyl group at the 1-position, a fluoro substituent at the 6-position, and a piperazinyl moiety at the 7-position of the quinoline ring system. This specific combination of functional groups enhances its biological activity and reactivity. Derivatives of 3-Quinolinecarboxaldehyde have demonstrated potential antimicrobial properties. Several synthetic routes have been reported for its preparation, suggesting its importance in chemical research. This compound has potential applications in various fields, and studies suggest it may interact with various biological targets. A similar compound is 1-ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline, also known as 3-Quinolinecarboxaldehyde, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- . Another related compound is ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate . In research settings, a research assistant's resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . A hybrid resume format is often ideal, combining chronological and functional elements to showcase both experience and skills . Essential skills for a research assistant include strong analytical abilities, proficiency in data collection and analysis, and excellent communication skills . |
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CAS No. | 110719-58-9 |
Product Name | 3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo- |
Molecular Formula | C17H20FN3O2 |
Molecular Weight | 317.36 g/mol |
IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C17H20FN3O2/c1-3-20-10-12(11-22)17(23)13-8-14(18)16(9-15(13)20)21-6-4-19(2)5-7-21/h8-11H,3-7H2,1-2H3 |
Standard InChIKey | RZFDKMXDZDVEQQ-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O |
Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O |
Synonyms | 1-EFFMPQ 1-ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline |
PubChem Compound | 3082580 |
Last Modified | Apr 15 2024 |
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